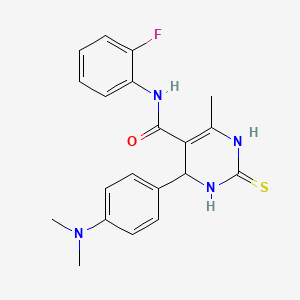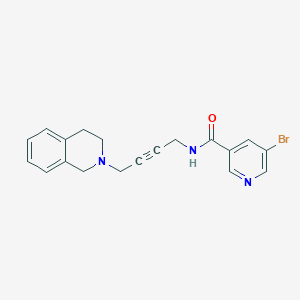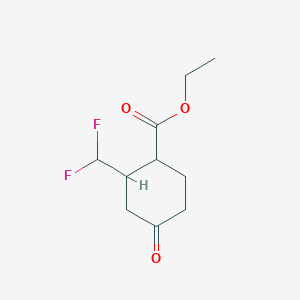
tert-butyl3,8-dioxoazecane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl3,8-dioxoazecane-1-carboxylate is an organic compound belonging to the class of carboxylic acid esters These compounds are characterized by the presence of a carbonyl group attached to an alkyl or aryl moiety through an oxygen atom
Métodos De Preparación
The synthesis of tert-butyl 3,8-dioxoazecane-1-carboxylate can be achieved through several synthetic routes. One common method involves the transesterification of β-keto esters with tert-butyl alcohol. This reaction typically requires a catalyst and proceeds under mild conditions . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide, which proceeds smoothly under metal-free conditions . Industrial production methods often involve large-scale transesterification processes, which are optimized for high yield and selectivity.
Análisis De Reacciones Químicas
tert-butyl3,8-dioxoazecane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can participate in Suzuki–Miyaura coupling reactions, which are widely used for carbon–carbon bond formation . Common reagents for these reactions include palladium catalysts and boron reagents. The major products formed from these reactions depend on the specific conditions and reagents used. Additionally, tert-butyl 3,8-dioxoazecane-1-carboxylate can undergo thermal decomposition, which involves the cleavage of C–O and C–C bonds .
Aplicaciones Científicas De Investigación
tert-butyl3,8-dioxoazecane-1-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules, including natural products and pharmaceuticals . In biology, it can be used as a reagent for studying enzyme mechanisms and protein interactions. In industry, it is used in the production of polymers and other materials with specific properties .
Mecanismo De Acción
The mechanism of action of tert-butyl 3,8-dioxoazecane-1-carboxylate involves its interaction with various molecular targets and pathways. For example, it can act as an electrophile in oxidation reactions, where it forms reactive intermediates that can further react with nucleophiles . The specific molecular targets and pathways involved depend on the context in which the compound is used. In some cases, it may interact with enzymes or other proteins, leading to changes in their activity and function .
Comparación Con Compuestos Similares
tert-butyl3,8-dioxoazecane-1-carboxylate can be compared with other similar compounds, such as tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate and di-tert-butyl azodicarboxylate . These compounds share similar structural features but differ in their specific functional groups and reactivity. For example, di-tert-butyl azodicarboxylate is commonly used in Mitsunobu reactions, while tert-butyl 3,8-dioxoazecane-1-carboxylate is more versatile in its applications . The unique properties of tert-butyl 3,8-dioxoazecane-1-carboxylate make it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 3,8-dioxoazecane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-9-8-11(16)6-4-5-7-12(17)10-15/h4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUVUUNDMBFHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CCCCC(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]-3-nitrobenzoate](/img/structure/B2868423.png)


![3-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2868430.png)




![N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2868439.png)





